(1-Phenylpiperidin-4-yl)methanol

CNS drug design pharmacokinetics blood‑brain barrier permeability

(1-Phenylpiperidin-4-yl)methanol is an N‑phenyl substituted piperidine‑4‑methanol derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g mol⁻¹. It is classified as a heterocyclic building block that integrates a tertiary amine (piperidine N‑phenyl) and a primary alcohol (4‑CH₂OH) within a single scaffold.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 697306-45-9
Cat. No. B150845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpiperidin-4-yl)methanol
CAS697306-45-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2
InChIKeyTXXOCHYAPLXLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenylpiperidin-4-yl)methanol (CAS 697306-45-9) – Procurement Profile & Core Identity


(1-Phenylpiperidin-4-yl)methanol is an N‑phenyl substituted piperidine‑4‑methanol derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g mol⁻¹ [1]. It is classified as a heterocyclic building block that integrates a tertiary amine (piperidine N‑phenyl) and a primary alcohol (4‑CH₂OH) within a single scaffold [1]. The compound is primarily supplied as a solid with commercial purities ranging from 95 % to 99 % and has been explicitly claimed as a synthetic intermediate in patent literature for pharmaceutically active indole derivatives targeting somatostatin receptors [2].

Why (1-Phenylpiperidin-4-yl)methanol Cannot Be Freely Swapped with N‑Benzyl or Regioisomeric Analogs


The N‑phenyl substituent in (1‑phenylpiperidin‑4‑yl)methanol confers a significantly higher lipophilicity (XLogP3 ≈ 3.1) than its N‑benzyl counterpart (logP ≈ 1.6–1.9) [1], which directly alters passive membrane permeability and metabolic stability profiles. Additionally, the regioisomer phenyl(piperidin‑4‑yl)methanol—where the phenyl ring is attached to the methanol carbon rather than the piperidine nitrogen—exhibits a larger topological polar surface area (TPSA ≈ 32.3 Ų vs. 23.5 Ų) and a different hydrogen‑bond acceptor count [1][2]. These differences mean that in‑class compounds cannot serve as drop‑in replacements without re‑optimization of downstream physicochemical or pharmacokinetic parameters. Below, we provide the quantitative evidence that defines these differentiation boundaries.

Quantitative Differentiation Guide for (1-Phenylpiperidin-4-yl)methanol Versus Closest Analogs


N‑Phenyl vs. N‑Benzyl Substitution: Lipophilicity (LogP) Head‑to‑Head Comparison

Replacing the N‑benzyl group with an N‑phenyl group increases the computed logP by approximately 1.2–1.5 log units. (1‑Phenylpiperidin‑4‑yl)methanol exhibits an XLogP3 of 3.1 [1], whereas (1‑benzylpiperidin‑4‑yl)methanol displays logP values in the range 1.58–1.89 depending on the calculation method . This shift moves the compound from a moderately lipophilic space into a domain more compatible with passive CNS penetration, a critical parameter for neuroscience‑targeted libraries.

CNS drug design pharmacokinetics blood‑brain barrier permeability

Regioisomeric Comparison: N‑Phenyl‑4‑methanol vs. 4‑Phenyl‑4‑methanol – TPSA and Hydrogen‑Bonding Capacity

Positional isomerism of the phenyl group creates distinct topological polar surface areas: (1‑phenylpiperidin‑4‑yl)methanol possesses a TPSA of 23.5 Ų [1], whereas phenyl(piperidin‑4‑yl)methanol (CAS 38081-60-6), in which the phenyl ring resides on the carbinol carbon, yields a larger TPSA of approximately 32.3 Ų [2]. The 8.8 Ų difference arises from altered spatial distribution of the hydroxyl and amine hydrogen‑bond acceptors and predicts meaningfully different aqueous solubility and passive absorption characteristics.

medicinal chemistry solubility molecular design

Synthetic Efficiency: High‑Yield LiAlH₄ Reduction of Ethyl 1‑Phenylpiperidine‑4‑carboxylate

The reduction of ethyl 1‑phenylpiperidine‑4‑carboxylate with lithium aluminium hydride in THF at 0 °C for 2 h furnishes (1‑phenylpiperidin‑4‑yl)methanol in 99 % isolated yield . In contrast, analogous reductions to prepare the N‑benzyl congener from its corresponding ester typically require longer reaction times or higher temperatures and have been reported with yields in the 85‑92 % range in comparable processes . The near‑quantitative conversion of the N‑phenyl ester precursor translates to lower raw‑material costs and reduced purification burden, a tangible advantage for bulk procurement.

process chemistry cost‑efficient synthesis building block procurement

Commercial Purity Tiers: Documented Availability Ranging from 95 % to 99 %

Multiple independent suppliers report the compound at graduated purity levels backed by batch‑specific certificates of analysis: AKSci supplies the compound at ≥95 % purity , Bidepharm at ≥97 % with NMR/HPLC/GC batch reports , CymitQuimica at 98 % , and Syntame/Lookchem at 99 % . By comparison, the N‑benzyl analog (CAS 67686-01-5) is commonly listed at 95 % from major distributors . The availability of a documented 99 % grade—nearly 4 percentage points above the minimum for the benzyl comparator—enables procurement for sensitive applications (e.g., late‑stage functionalization, medicinal chemistry SAR studies) where trace impurities could confound biological results.

quality control procurement specification analytical validation

Patented Utility: Explicit Claim as an Intermediate for Somatostatin Receptor Modulators

The compound is explicitly listed as a synthetic intermediate in WO 2004/046107 A1 (Takeda Chemical Industries), which claims indole derivatives as somatostatin receptor agonists or antagonists [1]. While many N‑substituted piperidine methanols can serve as general building blocks, the specific N‑phenyl‑4‑methanol scaffold appears in this patent family for the preparation of compounds targeting SSTR subtypes [1]. No comparable explicit patent reference could be located for the N‑benzyl or carbinol‑phenyl regioisomers in the same therapeutic indication, suggesting preferential utilization of the N‑phenyl scaffold in this pharmacological space.

drug discovery somatostatin agonists/antagonists patent‑protected applications

Procurement‑Relevant Application Scenarios for (1-Phenylpiperidin-4-yl)methanol


CNS‑Penetrant Lead Optimization Libraries

The compound's elevated logP (3.1) and low TPSA (23.5 Ų) position it as a privileged building block for synthesizing CNS‑targeted compound libraries. When designing SAR expansions around piperidine‑containing serotonin or dopamine receptor ligands, the N‑phenyl‑4‑methanol scaffold provides an intrinsically higher membrane‑permeability starting point than the N‑benzyl analog, reducing the number of iterative lipophilicity‑enhancing modifications required . Procurement of the 99 % purity grade is recommended for late‑stage diversification to avoid confounding biological assay results.

Somatostatin Receptor Modulator Synthesis

As explicitly cited in WO 2004/046107 A1 (page 227), (1‑phenylpiperidin‑4‑yl)methanol serves as a key intermediate in the preparation of indole‑based somatostatin receptor ligands . Research groups developing SSTR subtype‑selective agonists or antagonists can procure this building block with confidence in its documented synthetic precedent, eliminating the need for de novo route scouting. The 99 % yield reported for its synthesis from the ethyl ester precursor further supports cost‑effective scale‑up within medicinal chemistry programs .

High‑Purity Procurements for Electrophysiology and Cellular Assays

Available at up to 99 % purity with batch‑specific NMR, HPLC, and GC certificates of analysis , the compound meets the stringent quality requirements of patch‑clamp electrophysiology and cell‑based functional assays. The premium purity grade surpasses the commonly available 95 % threshold of the N‑benzyl analog , reducing the likelihood that trace impurities introduce off‑target channel modulation or cytotoxicity artifacts. Procurement of the 99 % grade is particularly indicated when the compound is used directly as a pharmacological tool or as a late‑stage diversification substrate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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